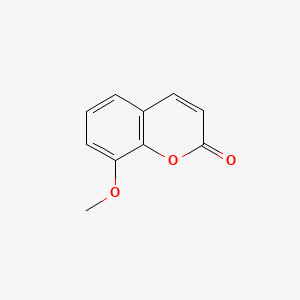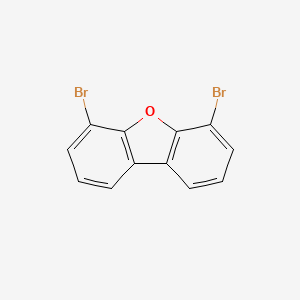
4,6-Dibromodibenzofuran
説明
4,6-Dibromodibenzofuran (4,6-DBDF) is a halogenated hydrocarbon compound that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 286.9 g/mol and a melting point of 81-83°C. 4,6-DBDF has been used in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymeric materials. It has also been used in the preparation of pharmaceuticals, dyes, and fragrances. In addition, 4,6-DBDF has been studied for its biological activities, such as its antimicrobial, antioxidant, and anti-inflammatory properties.
科学的研究の応用
Organic Semiconductor Building Blocks
4,6-Dibromodibenzofuran is used as a building block in the creation of organic semiconductors . Organic semiconductors are a type of semiconductor made from organic materials, typically polymers or small molecules. They have a wide range of applications, including in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Synthesis of Highly-Porous Materials
4,6-Dibromodibenzofuran can be used in the synthesis of highly-porous materials through coordination between metal ions and organic linkers . These materials, known as Metal-Organic Frameworks (MOFs), have a wide range of applications, including gas storage, separation, and catalysis.
Halogenated Heterocyclic Building Blocks
4,6-Dibromodibenzofuran is a type of halogenated heterocyclic compound . These compounds are often used in medicinal chemistry for drug discovery and development due to their unique chemical properties.
作用機序
Biochemical Pathways
It is known that benzofuran derivatives can have various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
It is suggested that the compound may be used in optoelectronic applications, potentially influencing the efficiency, color purity, and lifespan of devices .
特性
IUPAC Name |
4,6-dibromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLDNSNUICSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335683 | |
| Record name | 4,6-dibromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromodibenzofuran | |
CAS RN |
201138-91-2 | |
| Record name | 4,6-dibromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the yield of 4,6-Dibromodibenzofuran (4,6-DBDF) higher in the oxidative thermal degradation of 2-bromophenol compared to its pyrolysis?
A: Research indicates that the presence of oxygen significantly impacts the yield of 4,6-DBDF during the thermal degradation of 2-bromophenol. Under oxidative conditions, hydroxyl radicals become the primary chain carriers. These radicals favor hydrogen-abstraction reactions, leading to an increased formation of 4,6-DBDF []. In contrast, pyrolysis of 2-bromophenol did not yield detectable amounts of 4,6-DBDF, suggesting a different reaction pathway dominates under those conditions [].
Q2: How does the presence of chlorine in the reaction system influence the formation of 4,6-DBDF during the thermal degradation of 2-bromophenol?
A: Studies on the co-oxidation of 2-bromophenol and 2-chlorophenol reveal that the presence of chlorine impacts the formation of both 4,6-DBDF and its chlorinated analog, 4,6-dichlorodibenzofuran (4,6-DCDF) []. While both compounds form in higher yields under oxidative conditions compared to pyrolysis, their yields are lower than those observed during the individual oxidation of 2-bromophenol or 2-chlorophenol. This suggests that the simultaneous presence of chlorine and bromine influences the concentration of hydroxyl radicals, impacting the overall reaction pathways and product distribution.
Q3: Does the presence of bromine in 2-bromophenol influence the formation of dibenzo-p-dioxin (DD) compared to the analogous chlorinated precursor, 2-chlorophenol?
A: Research suggests that bromine substitution in 2-bromophenol significantly impacts the product distribution compared to 2-chlorophenol pyrolysis []. While naphthalene is the major product from 2-chlorophenol pyrolysis, DD becomes the major product from 2-bromophenol. This difference is attributed to the formation of different radical intermediates and their subsequent reactions. Specifically, the formation of DD and 1-monobromodibenzo-p-dioxin (1-MBDD) is linked to radical-radical reactions involving the carbon- (bromine) and carbon- (hydrogen) centered radical mesomers of the 2-bromophenoxyl radical.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





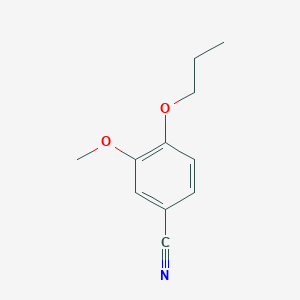
![2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)

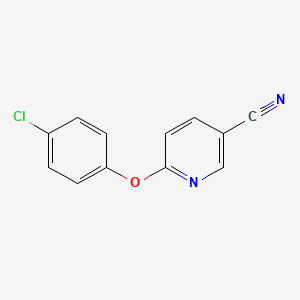

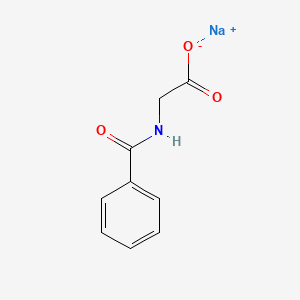
![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)


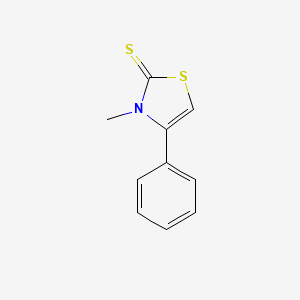
![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)
